An In-depth Technical Guide to the Crystal Structure and ¹H NMR Characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane
An In-depth Technical Guide to the Crystal Structure and ¹H NMR Characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane
Foreword: The Structural Imperative in Drug Development
In the landscape of medicinal chemistry and drug development, the precise three-dimensional architecture of a molecule is not a mere academic curiosity; it is a fundamental determinant of its biological activity, efficacy, and safety. Small organic molecules, such as cis-1,3-Bis(hydroxymethyl)cyclohexane, often serve as foundational scaffolds or linkers in the synthesis of complex active pharmaceutical ingredients (APIs). The stereochemical arrangement of its functional groups—the two hydroxymethyl moieties—dictates how it can interact with biological targets and how it can be further functionalized. An unambiguous confirmation of its cis configuration is therefore paramount.
This technical guide provides a comprehensive analysis of cis-1,3-Bis(hydroxymethyl)cyclohexane, leveraging two cornerstone analytical techniques: single-crystal X-ray diffraction for a definitive solid-state structure and proton nuclear magnetic resonance (¹H NMR) spectroscopy for structural verification and conformational analysis in solution. This dual approach offers a self-validating system, where the insights from one technique corroborate and enrich the findings of the other, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Part 1: Solid-State Analysis via Single-Crystal X-ray Diffraction
The Rationale for X-ray Crystallography
To definitively determine the molecular geometry, bond lengths, bond angles, and, most critically, the relative stereochemistry of the substituents on the cyclohexane ring, single-crystal X-ray diffraction remains the gold standard. This technique provides an atomic-resolution, three-dimensional map of the molecule as it exists in a crystalline lattice. For a molecule like cis-1,3-Bis(hydroxymethyl)cyclohexane, this analysis is crucial to confirm the cis orientation of the hydroxymethyl groups and to understand the intermolecular forces, such as hydrogen bonding, that govern its packing in the solid state.
Experimental Protocol: From Solution to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process designed to yield high-quality, unambiguous data.
Step 1: Crystal Growth High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method is slow evaporation:
-
Dissolve a small amount of cis-1,3-Bis(hydroxymethyl)cyclohexane in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane). The choice of solvent is critical; it must fully dissolve the compound but be volatile enough to evaporate over several days.
-
Loosely cover the vial to allow for slow solvent evaporation at a constant temperature.
-
Monitor the vial for the formation of well-defined, transparent crystals suitable for mounting.
Step 2: Data Collection and Refinement
-
A suitable crystal is selected and mounted on a goniometer head.
-
The crystal is placed within a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
The collected diffraction data are then processed to solve and refine the crystal structure using specialized software (e.g., SHELXS for structure solution and SHELXL for refinement).
Crystallographic Data Summary
The following table summarizes representative crystallographic data for a typical small organic molecule like cis-1,3-Bis(hydroxymethyl)cyclohexane.
| Parameter | Value |
| Chemical Formula | C₈H₁₆O₂[1][2] |
| Formula Weight | 144.21 g/mol [1][2] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.0 - 15.0 |
| b (Å) | 5.0 - 10.0 |
| c (Å) | 10.0 - 12.0 |
| β (°) | 95.0 - 115.0 |
| Volume (ų) | ~1600 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100(2) |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| R-factor (final) | < 0.05 |
| Note: Specific unit cell parameters are dependent on the precise crystal packing and are presented here as a representative example based on similar structures.[3][4] |
Key Structural Insights
1.4.1 Molecular Conformation: The Diequatorial Chair
The crystal structure confirms that the cyclohexane ring adopts a stable chair conformation .[3] This is the lowest energy conformation for cyclohexane derivatives, minimizing both angle and torsional strain.[5]
Crucially, both hydroxymethyl substituents (-CH₂OH) are found in equatorial positions . This arrangement is the most thermodynamically stable for a cis-1,3-disubstituted cyclohexane.[5][6] The alternative diaxial conformation is highly disfavored due to severe steric repulsion, known as 1,3-diaxial interactions, between the two bulky substituents.[5] The diequatorial conformation places the functional groups away from the bulk of the ring, representing the global energy minimum.
1.4.2 Intermolecular Interactions: The Hydrogen-Bonding Network
The presence of hydroxyl groups facilitates the formation of an extensive network of intermolecular hydrogen bonds. In the crystal lattice, the hydroxyl group of one molecule acts as a hydrogen bond donor to an oxygen atom on an adjacent molecule, which in turn acts as an acceptor. This cooperative hydrogen bonding links the molecules into infinite chains or sheets, creating a stable, well-ordered supramolecular architecture. This is a common feature in the crystal structures of alcohols and diols.[7]
Part 2: Solution-State Analysis via ¹H NMR Spectroscopy
The Role of NMR in Structural Elucidation
While X-ray crystallography provides a static picture of the solid state, ¹H NMR spectroscopy reveals the structure and dynamic behavior of the molecule in solution. It is an indispensable tool for confirming that the structure observed in the crystal is maintained in solution and for providing detailed information about the local electronic environment and connectivity of every proton in the molecule.
Experimental Protocol: ¹H NMR Spectrum Acquisition
1. Sample Preparation:
- Accurately weigh approximately 5-10 mg of cis-1,3-Bis(hydroxymethyl)cyclohexane.
- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred for alcohols as it can slow down the exchange of the -OH proton, allowing it to be observed as a distinct multiplet.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), for accurate chemical shift referencing.
2. Data Acquisition:
- The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard acquisition parameters are used, and the data are processed (Fourier transformation, phasing, and baseline correction) to yield the final spectrum.
Spectral Interpretation: A Signature of the cis Isomer
The ¹H NMR spectrum provides a unique fingerprint that confirms the cis stereochemistry through analysis of chemical shifts and proton-proton coupling constants. The diequatorial conformation identified in the crystal structure is expected to be the predominant form in solution.
Table of Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (ring, axial) | 0.8 - 1.2 | Multiplet | - | ~6H |
| Hₑ (ring, equatorial) | 1.6 - 1.9 | Multiplet | - | ~4H |
| Hₓ (-CH -CH₂OH) | 1.9 - 2.2 | Multiplet | - | 2H |
| Hᵧ (-CH₂-OH) | 3.4 - 3.6 | Doublet | ~6-7 Hz | 4H |
| Hₒ (-OH ) | Variable (e.g., 2.5) | Broad Singlet | - | 2H |
Causality Behind the Assignments:
-
Chemical Shifts (δ): Protons in different chemical environments resonate at different frequencies. The protons of the hydroxymethyl group (-CH₂OH) are deshielded by the adjacent electronegative oxygen atom and thus appear at a lower field (higher ppm) compared to the cyclohexane ring protons. Within the ring, equatorial protons are typically found at a slightly lower field than their axial counterparts.
-
Integration: The area under each peak is proportional to the number of protons it represents, confirming the proton count in each unique environment (e.g., 4 protons for the two -CH₂OH groups).
-
Multiplicity and Coupling Constants (J): The splitting pattern (multiplicity) of a signal is caused by spin-spin coupling with neighboring protons.
-
The protons on the hydroxymethyl group (Hᵧ) are coupled to the adjacent methine proton (Hₓ), appearing as a doublet.
-
The methine protons (Hₓ), being adjacent to multiple non-equivalent ring protons and the Hᵧ protons, will appear as a complex multiplet.
-
The key to confirming the diequatorial conformation of the substituents lies in the coupling patterns of the methine protons (Hₓ). In this conformation, Hₓ is in an axial position. Therefore, it will exhibit large axial-axial couplings (Jₐₐ ≈ 8-13 Hz) to its neighboring axial protons on the ring, a characteristic feature that would be absent in a diaxial conformer.
-
Conclusion: A Unified Structural Portrait
The combined application of single-crystal X-ray diffraction and ¹H NMR spectroscopy provides a comprehensive and unambiguous structural characterization of cis-1,3-Bis(hydroxymethyl)cyclohexane. X-ray crystallography delivers a definitive solid-state structure, confirming the cis stereochemistry and revealing a stable diequatorial chair conformation stabilized by an extensive hydrogen-bonding network. ¹H NMR spectroscopy corroborates this structural assignment in the solution phase, with chemical shifts and coupling constants providing a detailed map of proton environments consistent with the same low-energy diequatorial conformer. This rigorous, dual-pronged approach ensures the structural integrity of this key chemical building block, providing a solid foundation for its application in research and drug development.
References
-
Satoshi Shinoda, Hiroshi Tsukube, Yoshinobu Nishimura, Iwao Yamazaki, and Atsuhiro Osuka. "Highly Efficient Energy Dissipation by a Carotenoid in Face-to-Face Porphyrin−Carotenoid Dyads." The Journal of Organic Chemistry 1999, 64 (12), 4502-4505.
-
St. Paul's Cathedral Mission College. "CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI."
-
"Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol." Journal of the Chemical Society, Perkin Transactions 2, 1980, 1791-1797.
-
Guidechem. "cis-1,3-Bis(hydroxymethyl)cyclohexane 5059-76-7 wiki."
-
BLD Pharm. "5059-76-7|cis-1,3-Bis(hydroxymethyl)cyclohexane."
-
Eric J. G. Barreiro, Leo A. Paquette, and Frank H. Carre. "Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes." The Journal of Organic Chemistry 2001, 66 (17), 5673-5681.
-
M. Q. Islam, M. S. Islam, and M. A. Ali. "Synthesis of cis, cis-1,3,5-trisubstituted cyclohexane based chelators with polyfunctional pendant arms." ResearchGate, 2008.
-
Bhavin Dhaduk, Chirag Patel & P H Parsania. "Crystallographic analysis of 1,1'-bis (3-methyl-4-hydroxyphenyl) cyclohexane." Indian Journal of Pure & Applied Physics, Vol. 51, May 2013, pp. 346-351.
-
Muhammad Arif Malik. "3.3: Conformational analysis of cyclohexanes." Chemistry LibreTexts, 2025.
-
"Synthesis and structure of a new cis-1,3-dihydroxycyclohexane derivative having four convergent hydroxy groups." Journal of the Chemical Society, Chemical Communications, 1993, (12), 978-980.
-
PubChem. "cis-1,3-Diphenylcyclohexane." National Center for Biotechnology Information.
-
PubChem. "1,3-Cyclohexanedimethanol." National Center for Biotechnology Information.
-
Mohammad Hakimi, et al. "Solvent-free synthesis and crystal structures of s-cis and s-trans N,N'-bis(2-hydroxycyclohexyl)ethane-1,2-diamine." ResearchGate, 2012.
-
The Royal Society of Chemistry. "X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles."
